3,3,3-Trifluoro-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-1-one
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Overview
Description
The compound “3,3,3-Trifluoro-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-1-one” is a complex organic molecule that contains a pyrrolidine ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it is widely used in medicinal chemistry to obtain compounds for the treatment of human diseases . The trifluoro groups in the compound could potentially contribute to its reactivity and biological activity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the pyrrolidine ring, the trifluoro groups, and the pyridin-2-yloxy group. The pyrrolidine ring is a saturated five-membered ring with one nitrogen atom . The trifluoro groups are characterized by three fluorine atoms attached to a carbon atom, which could significantly affect the compound’s reactivity and physical properties.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrrolidine derivatives can participate in a variety of reactions .Scientific Research Applications
Sulfonamides in Cationic Cyclizations
Sulfonamides have been studied for their role in inducing cationic cyclizations, leading to the formation of pyrrolidines and polycyclic systems. Such processes are crucial for synthesizing complex molecular structures in organic chemistry, highlighting the potential utility of trifluoromethyl groups and pyrrolidine derivatives in facilitating these transformations (Haskins & Knight, 2002).
Isomerizing Alkoxycarbonylation
The weakly coordinated triflate complex demonstrates the role of trifluoromethyl groups in the isomerizing alkoxycarbonylation of methyl oleate, a reaction relevant for the synthesis and modification of organic compounds. This research indicates the importance of such functional groups in enhancing reaction mechanisms and product distributions (Roesle et al., 2012).
Pyridinium-based Ionic Liquids
Studies on pyridinium-based ionic liquids, such as those involving trifluoromethylsulfonyl groups, have provided insights into their thermodynamic and transport properties. These materials are of interest for applications ranging from electrolytes in energy storage devices to solvents in chemical syntheses, illustrating the broader applicability of pyridine and trifluoromethyl derivatives in advanced materials science (Cadena et al., 2006).
Fluorinated Neutral Anion Receptors
Research into fluorinated calix[4]pyrrole and dipyrrolylquinoxaline compounds has explored their use as neutral anion receptors. These studies demonstrate the enhanced affinity and selectivity of fluorinated derivatives for anions, which is pertinent to sensor technology and molecular recognition. This suggests that the incorporation of fluorine atoms into compounds similar to "3,3,3-Trifluoro-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-1-one" could be explored for developing new sensing materials (Anzenbacher et al., 2000).
Mechanism of Action
Safety and Hazards
Future Directions
Future research could focus on exploring the biological activity of this compound and related derivatives, as well as optimizing their synthesis. The pyrrolidine ring is a versatile scaffold in drug discovery, and further exploration of its potential could lead to the development of new therapeutics .
Properties
IUPAC Name |
3,3,3-trifluoro-1-(3-pyridin-2-yloxypyrrolidin-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O2/c13-12(14,15)7-11(18)17-6-4-9(8-17)19-10-3-1-2-5-16-10/h1-3,5,9H,4,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUDALMHJWQQCIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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